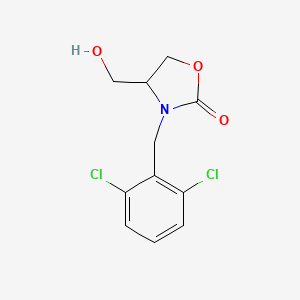

![molecular formula C19H14N2OS B5676246 3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676246.png)

3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves multistep chemical processes with specific conditions to ensure the formation of the desired product. Methods such as the aza-Wittig reaction and base-catalyzed cyclization are commonly employed. In particular, derivatives of this class can be synthesized via the reaction of iminophosphorane with aromatic isocyanates, followed by subsequent reactions with amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate (Chen et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and Mass spectroscopy, as well as single-crystal X-ray diffraction. These studies provide valuable information regarding the geometric parameters, vibrational wavenumbers, and chemical shifts of the molecule. For instance, detailed structural (X-ray and DFT) and spectroscopic characterization studies have been carried out to understand the molecular geometry and electronic properties (Özdemir et al., 2015).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions due to their reactive sites, which allow for further functionalization and derivation. For example, they can participate in reactions with phenyl thiourea, guanidine carbonate, and different aryl anilines, leading to a variety of structural products characterized by elemental analysis and spectral data (Narule et al., 2007).

Wissenschaftliche Forschungsanwendungen

Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers

The research led to the identification of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine as an apoptosis inducer. Through structure-activity relationship (SAR) studies, the potency of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines in inducing apoptosis was confirmed. Compounds 5d and 5e were particularly notable for their high efficacy in T47D human breast cancer cells, indicating their potential in cancer treatment through apoptosis induction and tubulin polymerization inhibition (Kemnitzer et al., 2009).

Aldose Reductase Inhibition and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors with antioxidant activity

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, including a benzyl moiety, demonstrated promising activity as aldose reductase inhibitors, especially when a hydroxy group was introduced in specific positions. The presence of phenol or catechol hydroxyls was crucial for enzyme recognition, highlighting the importance of structural features in enzyme inhibition. Additionally, these compounds showcased significant antioxidant properties, particularly those with catechol derivatives, indicating their potential in managing oxidative stress-related conditions (La Motta et al., 2007).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Potent dual thymidylate synthase and dihydrofolate reductase inhibitors

A series of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates were synthesized and evaluated for their inhibitory potency against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, particularly N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, demonstrated remarkable inhibitory activity, indicating their potential as dual TS and DHFR inhibitors in cancer therapy (Gangjee et al., 2008).

Antimicrobial Activity

Synthesis and antimicrobial activity of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones

These compounds showed notable antimicrobial activity against various microbial strains, with some derivatives exhibiting higher inhibitory activity against specific fungi. The structural modification at position 3 of the thieno[2,3-d]pyrimidine system played a crucial role in determining the antimicrobial efficacy of these compounds (Vlasov et al., 2015).

Eigenschaften

IUPAC Name |

3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c22-19-17-16(15-9-5-2-6-10-15)12-23-18(17)20-13-21(19)11-14-7-3-1-4-8-14/h1-10,12-13H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMNGBNDUCCZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2,4-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5676187.png)

![1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676194.png)

![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5676195.png)

![2-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5676200.png)

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5676206.png)

![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5676208.png)

![7-methoxy-3-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5676211.png)

![6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B5676214.png)

![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5676221.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5676230.png)

![(1R*,5S*)-6-methyl-3-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676233.png)

![4-[1-cyclohexyl-5-(2-pyrazin-2-ylethyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5676237.png)